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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Capso (N-cyclohexyl-3-

aminopropanesulfonic acid) buffer for wet protein transfer in Western blotting. This document

details the advantages of Capso buffer, particularly for the efficient transfer of high molecular

weight (HMW) and basic proteins, and provides a detailed protocol for its use.

Application Notes
Capso buffer is an effective alternative to the commonly used Towbin buffer for specific

applications in wet protein transfer.[1] Its primary advantage lies in its high pH, typically around

11.0, which facilitates the elution of proteins that are difficult to transfer, such as large or basic

proteins.[1][2] In contrast, Towbin buffer has a pH of approximately 8.3.[3]

The alkaline environment provided by Capso buffer imparts a greater net negative charge to

most proteins, promoting their migration from the polyacrylamide gel to the transfer membrane.

[4] This is particularly beneficial for HMW proteins (>150 kDa), which can be challenging to

transfer efficiently using standard buffer systems. Additionally, for proteins with high isoelectric

points (pI), the high pH of Capso buffer ensures they carry a sufficient negative charge for

effective transfer.

Another key advantage of Capso buffer is the absence of glycine, which is a component of

Towbin buffer. Glycine can interfere with downstream applications such as N-terminal protein
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sequencing. Therefore, when the transferred protein is intended for sequencing, Capso buffer

is the preferred choice.

While direct quantitative comparisons of transfer efficiency are not extensively available in

peer-reviewed literature, qualitative assessments consistently recommend Capso buffer for

challenging transfers. Visual inspection of transfer efficiency can be performed by staining the

membrane with Ponceau S after transfer and staining the gel with Coomassie Brilliant Blue to

visualize any remaining protein.

Data Presentation
The following table summarizes the key characteristics and recommended applications of

Capso buffer in comparison to the standard Towbin buffer for wet protein transfer.
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Feature Capso Buffer Towbin Buffer

Typical pH 11.0 8.3

Composition 10 mM CAPS, 10% Methanol
25 mM Tris, 192 mM Glycine,

20% Methanol

Primary Advantage

High pH facilitates the transfer

of HMW and basic proteins;

Glycine-free, making it

compatible with N-terminal

sequencing.

Well-established and widely

used for a broad range of

proteins.

Optimal For

High molecular weight proteins

(>150 kDa), Basic proteins

(high pI), Proteins intended for

N-terminal sequencing.

Routine transfer of a wide

range of protein sizes.

Methanol Concentration

Typically 10%, can be reduced

or omitted for very large

proteins to improve transfer

efficiency.

Typically 20%, can be adjusted

based on protein size.

SDS Addition

Can be added (up to 0.1%) to

improve elution of HMW

proteins, though it may reduce

binding to nitrocellulose

membranes.

Can be added (up to 0.1%) to

aid in the transfer of larger

proteins.

Experimental Protocols
This section provides a detailed methodology for performing wet protein transfer using Capso
buffer, specifically optimized for high molecular weight proteins.

Reagent Preparation
10x Capso Buffer Stock Solution (1 L, pH 11.0)

CAPS (N-cyclohexyl-3-aminopropanesulfonic acid): 22.13 g
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Deionized Water: to 800 mL

NaOH (10 M): to adjust pH

Deionized Water: to a final volume of 1 L

Instructions:

Dissolve 22.13 g of CAPS in 800 mL of deionized water.

Adjust the pH to 11.0 with 10 M NaOH.

Bring the final volume to 1 L with deionized water.

Store at 4°C.

1x Capso Transfer Buffer (1 L)

10x Capso Buffer Stock Solution: 100 mL

Methanol: 100 mL

Deionized Water: 800 mL

Instructions:

Combine 100 mL of 10x Capso Buffer Stock Solution with 800 mL of deionized water.

Add 100 mL of methanol.

Mix well and cool to 4°C before use. Note: For proteins >200 kDa, reducing the methanol

concentration to 5% or omitting it entirely may improve transfer efficiency.

Wet Transfer Protocol
Gel Equilibration: After SDS-PAGE, carefully remove the gel and equilibrate it in 1x Capso
Transfer Buffer for 10-15 minutes with gentle agitation. This step helps to remove

electrophoresis buffer salts.
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Membrane Preparation:

Cut a piece of polyvinylidene difluoride (PVDF) or nitrocellulose membrane to the

dimensions of the gel.

If using PVDF, activate the membrane by immersing it in 100% methanol for 15-30

seconds.

Briefly rinse the activated PVDF membrane in deionized water.

Equilibrate the membrane (both PVDF and nitrocellulose) in 1x Capso Transfer Buffer for

at least 5 minutes.

Assemble the Transfer Sandwich:

Place the transfer cassette with the black side (cathode) down.

Place a pre-soaked fiber pad on the cathode plate.

Place two pieces of pre-soaked filter paper on top of the fiber pad.

Carefully place the equilibrated gel on the filter paper.

Place the equilibrated membrane on top of the gel. Ensure no air bubbles are trapped

between the gel and the membrane by gently rolling a clean pipette or a roller over the

surface.

Place two pieces of pre-soaked filter paper on top of the membrane.

Place a pre-soaked fiber pad on top of the filter paper.

Close the transfer cassette firmly, ensuring the sandwich is held securely.

Electrophoretic Transfer:

Place the transfer cassette into the transfer tank, ensuring the black side of the cassette is

facing the black electrode (cathode) and the clear side is facing the red electrode (anode).
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Fill the tank with cold 1x Capso Transfer Buffer.

For high molecular weight proteins, it is recommended to perform the transfer in a cold

room or with an ice pack in the transfer tank to dissipate heat.

Connect the power supply and perform the transfer. Recommended conditions for HMW

proteins are overnight at a constant low voltage (e.g., 20-30 V) or for 2-4 hours at a

constant current (e.g., 200-250 mA). Optimal transfer time and voltage/current should be

determined empirically.

Post-Transfer:

After the transfer is complete, turn off the power supply and disassemble the transfer

sandwich.

Rinse the membrane briefly in deionized water or TBST.

To visualize the transferred proteins and assess transfer efficiency, the membrane can be

stained with Ponceau S.

The gel can be stained with Coomassie Brilliant Blue to check for any residual protein.

The membrane is now ready for blocking and immunodetection.

Mandatory Visualization
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Caption: Workflow for Wet Protein Transfer using Capso Buffer.
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Caption: Decision Tree for Transfer Buffer Selection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for Capso Buffer in Wet
Protein Transfer]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1225162#capso-buffer-in-wet-protein-transfer]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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